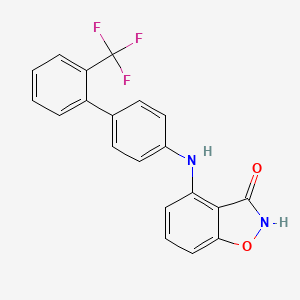
Hsd17B13-IN-51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-51 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .
Vorbereitungsmethoden
The preparation of Hsd17B13-IN-51 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to achieve a clear solution. The final step involves the addition of deionized water to complete the formulation . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity.
Analyse Chemischer Reaktionen
Hsd17B13-IN-51 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and estradiol. The major products formed from these reactions are typically secondary alcohols and ketones, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-51 has a wide range of scientific research applications. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, it is being investigated for its potential to treat liver diseases such as NAFLD and NASH. The compound has also shown promise in reducing liver fibrosis and inflammation, making it a valuable tool in the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of Hsd17B13-IN-51 involves the inhibition of HSD17B13, which is a liver-specific, lipid droplet-associated enzyme. By inhibiting this enzyme, this compound reduces the biosynthesis of pro-inflammatory lipid mediators and retinol, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the NAD+ cofactor and the lipid/detergent molecules in the ligand binding pocket .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-51 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include BI-3231 and other small molecule inhibitors targeting the same enzyme. this compound has shown superior efficacy in reducing liver inflammation and fibrosis in preclinical studies .
Eigenschaften
Molekularformel |
C22H13Cl2F3N4O3 |
|---|---|
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)pyridin-3-yl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C22H13Cl2F3N4O3/c23-13-7-12(8-14(24)18(13)32)20(33)30-16-5-1-4-15-17(16)21(34)31(10-29-15)9-11-3-2-6-28-19(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33) |
InChI-Schlüssel |
KYPBLQVDALJCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(N=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)
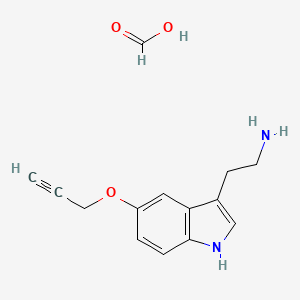
![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
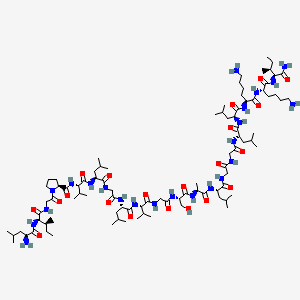
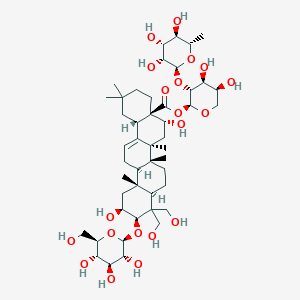
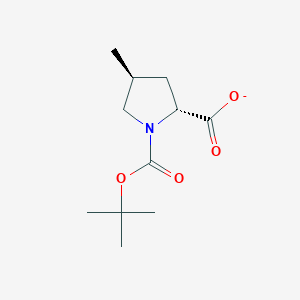
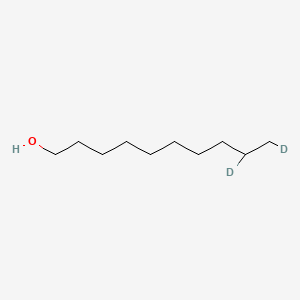
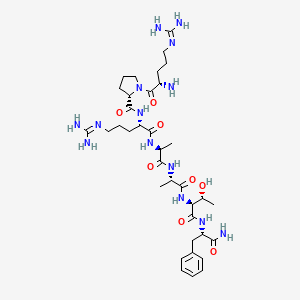
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)




